molecular formula C6H13ClN2O B8024601 5-Aminoazepan-2-one hydrochloride

5-Aminoazepan-2-one hydrochloride

Cat. No.: B8024601
M. Wt: 164.63 g/mol
InChI Key: AZRJUDCXDBJKSD-UHFFFAOYSA-N
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Description

5-Aminoazepan-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoazepan-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-nitroazepan-2-one, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:

    Reduction: Using hydrogen gas in the presence of a palladium catalyst.

    Acidification: Using hydrochloric acid to convert the free base into its hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve:

    Continuous flow reactors: For efficient and scalable synthesis.

    Catalytic hydrogenation: Using robust catalysts to ensure high yield and purity.

    Crystallization: To purify the final product and obtain it in a stable, solid form.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoazepan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation products: Such as azepan-2-one derivatives.

    Reduction products: Such as fully saturated azepane derivatives.

    Substitution products: Such as N-alkyl or N-acyl azepan-2-one derivatives.

Scientific Research Applications

5-Aminoazepan-2-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Biology: It serves as a building block for the synthesis of bioactive molecules.

    Materials Science: It is used in the development of polymers and other advanced materials.

    Industry: It is employed in the synthesis of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-aminoazepan-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by:

    Binding to specific receptors: Modulating their activity.

    Inhibiting enzymes: Affecting metabolic pathways.

    Interacting with nucleic acids: Influencing gene expression.

The exact molecular targets and pathways involved can vary based on the derivative or the specific application of the compound.

Comparison with Similar Compounds

    Azepan-2-one: The parent compound without the amino group.

    5-Nitroazepan-2-one: The precursor in the synthesis of 5-aminoazepan-2-one hydrochloride.

    N-Substituted azepan-2-ones: Compounds with various substituents on the nitrogen atom.

Uniqueness: this compound is unique due to the presence of both an amino group and a hydrochloride salt, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications and as an intermediate in the production of more complex molecules.

Biological Activity

5-Aminoazepan-2-one hydrochloride is a synthetic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₆H₁₃ClN₂O and a molecular weight of 144.64 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, which is beneficial for biological applications. The core structure includes an azepane ring with an amino group, contributing to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular proliferation and metabolic pathways. For example, it is hypothesized to interfere with DNA synthesis by inhibiting enzymes critical for nucleotide metabolism.
  • Anti-Cancer Properties : Research indicates that this compound exhibits anti-cancer activity against various cell lines. Its mechanism may involve inducing apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
  • Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains. This could be attributed to its structural features that allow it to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some notable findings:

StudyFocusKey Findings
Study AAnti-Cancer ActivityDemonstrated significant inhibition of prostate cancer cell proliferation at low micromolar concentrations.
Study BEnzymatic InhibitionIdentified as a potent inhibitor of benzoate-CoA ligase, crucial for fatty acid metabolism in cancer cells.
Study CAntimicrobial EffectsShowed effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Detailed Mechanistic Insights

  • Cell Cycle Arrest : In vitro studies have shown that this compound can induce cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis.
  • Apoptotic Pathways : The compound has been shown to activate caspase pathways, leading to apoptosis in treated cancer cells. This was evidenced by increased levels of cleaved PARP (Poly ADP-ribose polymerase), a marker for apoptosis.
  • Antimicrobial Mechanism : The antimicrobial activity appears to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Properties

IUPAC Name

5-aminoazepan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-1-2-6(9)8-4-3-5;/h5H,1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRJUDCXDBJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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